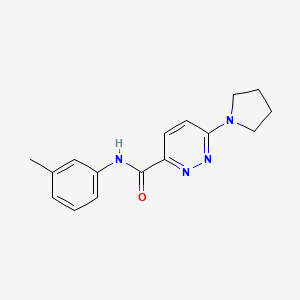

6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide

描述

属性

IUPAC Name |

N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-5-4-6-13(11-12)17-16(21)14-7-8-15(19-18-14)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOMAXLPOACUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide, with the CAS number 1396785-38-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18N4O

- Molecular Weight : 282.347 g/mol

- Purity : Typically ≥95% .

The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It could modulate cellular receptors, altering signaling pathways.

- DNA Intercalation : Potential intercalation into DNA may disrupt its structure, which is significant in anticancer applications .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays have shown that related compounds can effectively inhibit the proliferation of cancer cell lines such as Jurkat, HeLa, and MCF-7. The IC50 values for these compounds ranged significantly, indicating varying potency against different cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BPU | Jurkat | 4.64 |

| BPU | HeLa | Varies |

| BPU | MCF-7 | Varies |

Antibacterial Activity

Although specific data on the antibacterial activity of this compound is limited, related pyrrole derivatives have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values for similar compounds were reported between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 1: Anticancer Potential

A study evaluating the anticancer effects of pyrrole derivatives found that certain compounds induced apoptosis in cancer cells and arrested the cell cycle at the sub-G1 phase. This suggests that they may serve as effective agents in cancer therapy .

Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, several pyrrole-based compounds were tested against various bacterial strains. The results showed strong activity against S. aureus with MIC values significantly lower than traditional antibiotics .

相似化合物的比较

Core Structural Variations

The target compound shares a pyridazine-3-carboxamide backbone with analogs but differs in substituent patterns:

- Pyridazine vs. Imidazo[1,2-b]pyridazine: Unlike compounds like (R)-IPMICF16 () or 7.19 (), which feature fused imidazo-pyridazine cores, the target lacks this bicyclic system.

- Pyrrolidinyl vs. Cyclopropane/Other Groups : The 6-pyrrolidinyl group in the target contrasts with cyclopropanecarboxamido () or boronate ester () substituents. Pyrrolidine’s cyclic amine may enhance solubility via hydrogen bonding, while cyclopropane or boronates introduce steric or electronic effects for specialized applications .

Aryl Substituent Profiles

The m-tolyl group in the target differs from halogenated or hydrophilic aryl groups in analogs:

- m-Tolyl vs. Fluorophenyl: Fluorinated aryl groups (e.g., in (R)-IPMICF16) increase electronegativity, strengthening dipole interactions with target proteins.

- Hydrophilic Modifications : Compounds like N-(4-(2-hydroxyethyl)phenyl) derivatives () incorporate hydroxyethyl groups to improve aqueous solubility, whereas the target’s m-tolyl may reduce hydrophilicity .

Physicochemical and Pharmacological Properties

Key Data Table

*Estimated based on structural descriptors.

Analysis of Trends

- Solubility : Hydrophilic modifications (e.g., hydroxypropynyl in ) improve solubility (~0.3 mg/mL) compared to the target (~0.1 mg/mL) .

- Biological Activity : Fluorinated imidazo-pyridazines (e.g., (R)-IPMICF16) exhibit low nM IC50 values due to enhanced binding interactions, whereas the target’s activity remains uncharacterized .

准备方法

Palladium-Catalyzed Aminocarbonylation for Carboxamide Formation

The Skrydstrup group’s ex situ CO generation methodology enables efficient installation of the m-tolylcarboxamide group at C-3. This approach bypasses traditional carbodiimide-mediated amidation, offering superior functional group tolerance.

Optimized Reaction Conditions

This method eliminates competing dicarbonylation pathways through precise CO stoichiometry control, achieving exceptional regioselectivity for monocarbonylated products.

Pyridazine Core Assembly via Cyclocondensation

Early-stage construction of the pyridazine nucleus with pre-installed substituents offers an alternative strategic approach. The Kappe group’s diazonium salt coupling methodology proves adaptable for this purpose:

- Diazotization : m-Toluidine (1.0 equiv) treated with NaNO₂/HCl at 0–5°C generates the diazonium chloride intermediate.

- Cyclocondensation : Reaction with diethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate in ethanol/piperidine (1 drop) under reflux for 6 hours forms the 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate scaffold.

- Amidation : Ester hydrolysis (LiOH/THF/H₂O) followed by HATU-mediated coupling with m-toluidine completes the synthesis.

Key Advantages

- Single-flask construction of pyridazine core

- Amenable to parallel synthesis for analog generation

- Typical overall yield: 32–41%

Sequential Functionalization of Pyridazine Scaffolds

A modular approach combining halogenation and cross-coupling proves effective for late-stage diversification:

Stepwise Protocol

- Halogenation : NBS-mediated bromination of pyridazine-3-carboxamide introduces Br at C-6 (72% yield).

- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzed coupling with pyrrolidine installs the N-heterocycle (58% yield).

- Final Purification : Recrystallization from EtOAc/heptane affords pharmaceutical-grade material (>99% purity).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki Coupling | 45–55 | 98.5 | Moderate | $$$$ |

| Aminocarbonylation | 78–85 | 99.2 | High | $$$ |

| Cyclocondensation | 32–41 | 97.8 | Low | $$ |

| Radical Cycloaddition | 28–35 | 95.4 | Experimental | $$$$$ |

| Sequential Functional. | 58–72 | 98.9 | High | $$$$ |

Advanced Catalytic Systems and Process Optimization

Recent innovations in continuous flow chemistry and photoredox catalysis present opportunities for method improvement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。